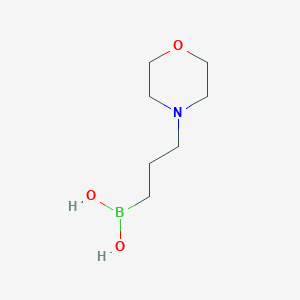
(3-Morpholinopropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Morpholinopropyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of research and industry. This compound is characterized by the presence of a boronic acid group attached to a morpholinopropyl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Morpholinopropyl)boronic acid typically involves the reaction of morpholine with a suitable boronic acid derivative. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3-Morpholinopropyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl compounds resulting from Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(3-Morpholinopropyl)boronic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (3-Morpholinopropyl)boronic acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, thereby inhibiting their activity . In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
- Vinylboronic acid
Comparison: (3-Morpholinopropyl)boronic acid is unique due to the presence of the morpholinopropyl moiety, which imparts distinct chemical and biological properties. Compared to phenylboronic acid and its derivatives, this compound offers enhanced solubility and reactivity in certain applications, making it a valuable tool in both synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H16BNO3 |
|---|---|
Peso molecular |
173.02 g/mol |
Nombre IUPAC |
3-morpholin-4-ylpropylboronic acid |
InChI |
InChI=1S/C7H16BNO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h10-11H,1-7H2 |
Clave InChI |
RUQCGKYNFFWSMX-UHFFFAOYSA-N |
SMILES canónico |
B(CCCN1CCOCC1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















